Cas no 25433-29-8 (Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-)
25433-29-8 structure
Product Name:Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-
CAS-nummer:25433-29-8
MF:C13H10N4
MW:222.24530172348
CID:1422870
PubChem ID:2501092
Update Time:2025-04-20
Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-
- 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyridine
- 25433-29-8
- DTXSID00368834
- SMR000154912
- STK914049
- CHEMBL1386467
- F3171-0029
- AF-731/00082060
- Z2238631749
- 2-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- MLS000569290
- HMS2286J07
- AKOS002269456
- SCHEMBL2251038
- AKOS001078905
- VU0162763-4
- 2-(5-phenyl-4h-[1,2,4]triazol-3-yl)-pyridine
- REGID_for_CID_2501092
- SCHEMBL12438899
- 3-pyridin-2-yl-5-phenyl-1h-1,2,4-triazole
-
- Inchi: 1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17)
- InChI-sleutel: FDOSEIDYURVHEG-UHFFFAOYSA-N
- LACHT: N1C(C2C=CC=CN=2)=NC(C2C=CC=CC=2)=N1
Berekende eigenschappen
- Exacte massa: 222.0907
- Monoisotopische massa: 222.090546336g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 240
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 54.5Ų
Experimentele eigenschappen
- Dichtheid: 1.248
- Smeltpunt: 212-214 ºC
- PSA: 54.46
Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)- Gerelateerde literatuur
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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